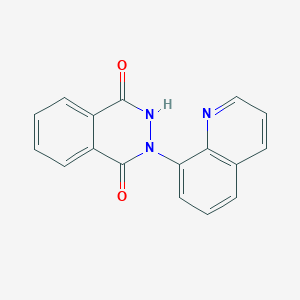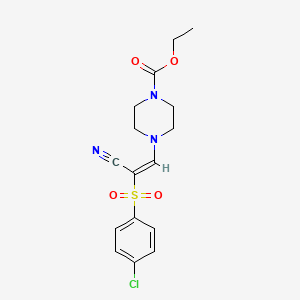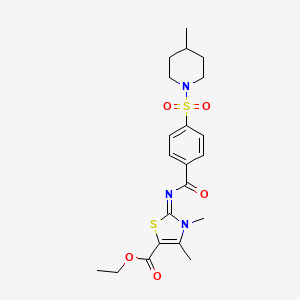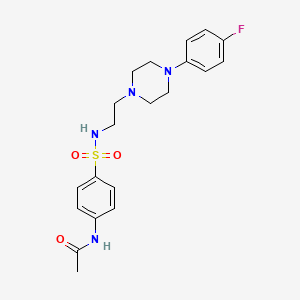![molecular formula C19H12ClF2N5O2S B2492664 N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251545-83-1](/img/structure/B2492664.png)
N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals that have been explored for their significant potential in various scientific applications. The molecule features a complex structure, integrating a triazolopyrazine core substituted with fluorophenyl groups and a thioether linkage, indicative of its potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds. For instance, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with substituted acetamides, highlighting the intricate steps needed to introduce specific functional groups onto the core structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Structural characterization techniques such as NMR, IR, and mass spectrometry are crucial for confirming the molecular structure of synthesized compounds. The detailed structural analysis ensures the correct assembly of the molecule, as demonstrated by Panchal and Patel (2011), who employed these techniques to characterize their synthesized compounds (Panchal & Patel, 2011).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, reflecting their reactive functional groups. For example, Karpina et al. (2019) explored the synthesis of acetamides bearing an oxadiazole cycle, indicating the potential for diverse chemical transformations (Karpina et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure. These properties are essential for determining the compound's suitability for specific applications, including pharmaceutical development and material science.
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are critical for comprehensively understanding the compound's capabilities. For example, Wang et al. (2015) explored modifications of a related compound, revealing insights into its reactivity and potential for generating new molecules with desirable properties (Wang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques and Derivatives : The compound has been utilized in the synthesis of various derivatives. For instance, eight derivatives of a similar compound were synthesized by reacting pyrazole with substitutions at specific positions, demonstrating the compound's utility in the creation of new chemical entities with potential biological activities (Sunder & Maleraju, 2013).
- Chemical Structure Analysis : Detailed chemical structure analysis using techniques like 1H NMR, IR, and Mass spectra is a common research application, providing insights into the molecular configuration and properties of this compound (Sunder & Maleraju, 2013).
Biological Activity and Potential Applications
- Anti-inflammatory Activity : Some derivatives of this compound have shown significant anti-inflammatory activity, indicating potential therapeutic applications in inflammation-related disorders (Sunder & Maleraju, 2013).
- Anticancer Activity : Research has been conducted on analogs of this compound for their anticancer properties. Some studies have reported the synthesis of derivatives that exhibited promising anticancer activities against various human cancer cell lines, suggesting its potential use in cancer research and therapy (Wang et al., 2015), (Kumar et al., 2019).
- Antimicrobial Activity : Some studies have also explored the antimicrobial potential of derivatives of this compound, providing a foundation for its use in developing new antimicrobial agents (Nayak et al., 2020).
- Insecticidal Properties : There has been interest in synthesizing novel heterocycles incorporating a thiadiazole moiety from this compound for insecticidal applications, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N5O2S/c20-14-9-12(4-5-15(14)22)24-16(28)10-27-19(29)26-7-6-23-18(17(26)25-27)30-13-3-1-2-11(21)8-13/h1-9H,10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUNRBHEVKNYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)

![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)

![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)
![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)


![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)
